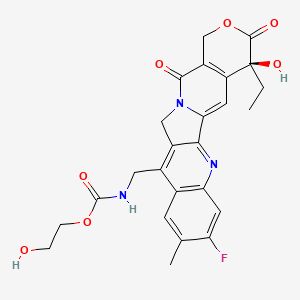

7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin)

Description

BenchChem offers high-quality 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H24FN3O7 |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

2-hydroxyethyl N-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methyl]carbamate |

InChI |

InChI=1S/C25H24FN3O7/c1-3-25(34)17-7-20-21-15(10-29(20)22(31)16(17)11-36-23(25)32)14(9-27-24(33)35-5-4-30)13-6-12(2)18(26)8-19(13)28-21/h6-8,30,34H,3-5,9-11H2,1-2H3,(H,27,33)/t25-/m0/s1 |

InChI Key |

SJLICXIYNPAXHJ-VWLOTQADSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCO)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCO)O |

Origin of Product |

United States |

7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) mechanism of action

An in-depth technical analysis of 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) , clinically designated as ZD06519 , reveals a highly optimized payload architecture designed specifically to overcome the limitations of first-generation antibody-drug conjugates (ADCs). As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its molecular design, its intracellular mechanism of action, and the self-validating experimental protocols required to evaluate its efficacy.

Molecular Architecture and Rationale

The clinical success of ADCs relies heavily on the physicochemical properties of the payload. Native camptothecin and early derivatives often suffer from high hydrophobicity, leading to ADC aggregation, rapid plasma clearance, and dose-limiting toxicities.

The design of 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) (ZD06519) introduces critical structural modifications to the camptothecin core to optimize it for ADC integration:

-

10-Methyl and 11-Fluoro Substitutions: Modifications on the A-ring (10-methyl and 11-fluoro) enhance the binding affinity of the molecule to the Topoisomerase I-DNA interface while improving metabolic stability against hepatic cytochromes.

-

7-Hydroxyethyl Carbamate Moiety: This modification serves a dual purpose. First, it provides a sterically accessible, chemically stable handle for linker conjugation. Second, it significantly lowers the overall hydrophobicity of the free payload. Low hydrophobicity is a Critical Quality Attribute (CQA) that prevents the premature aggregation of the monoclonal antibody, ensuring a high monomeric ADC content and a favorable pharmacokinetic (PK) profile even at a Drug-to-Antibody Ratio (DAR) of 4 to 8.

Mechanism of Action: The Topoisomerase I Inhibition Paradigm

ZD06519 is a potent Topoisomerase I (Topo I) inhibitor. Topo I is an essential nuclear enzyme that relieves torsional strain during DNA replication and transcription by creating transient single-strand DNA breaks.

The Causality of Cytotoxicity: Upon entering the nucleus, ZD06519 intercalates into the DNA at the site of cleavage, stabilizing the transient Topo I-DNA covalent complex. This stabilization prevents the religation of the DNA strand. When an active DNA replication fork collides with this trapped complex during the S-phase of the cell cycle, the single-strand break is converted into a lethal double-strand break (DSB). The accumulation of DSBs overwhelms the cell's DNA damage response (DDR), leading to irreversible S-phase arrest and apoptosis.

Fig 1. ZD06519 stabilizes the Topo I-DNA complex, causing fatal double-strand breaks.

ADC Integration and Intracellular Processing

ZD06519 is currently utilized in advanced clinical-stage ADCs, notably ZW251 (targeting Glypican-3 for hepatocellular carcinoma) and ZW191 (targeting Folate Receptor alpha).

To connect the payload to the antibody, a maleimidocaproyl (MC) anchor is combined with a glycyl-glycyl-phenylalanyl-glycine (GGFG) peptide linker and an aminomethyl (AM) self-immolative spacer.

-

Why GGFG-AM? The GGFG tetrapeptide is highly stable in systemic circulation, preventing premature payload shedding and off-target toxicity. However, upon receptor-mediated endocytosis and trafficking to the lysosome, the GGFG sequence is rapidly and specifically cleaved by lysosomal proteases, particularly Cathepsin B . The AM spacer then spontaneously immolates, releasing the fully active, unmodified ZD06519 payload into the cytosol.

Fig 2. Intracellular processing of ZD06519 ADCs and subsequent bystander effect diffusion.

The Bystander Effect: Overcoming Tumor Heterogeneity

Solid tumors exhibit significant antigen heterogeneity, meaning not all cancer cells express the target receptor (e.g., GPC3). First-generation ADCs often failed because they only killed antigen-positive cells, leaving antigen-negative cells to proliferate and cause relapse.

Because ZD06519 is uncharged and moderately lipophilic upon release, it exhibits a strong bystander effect . After destroying the target cell, the free payload readily crosses the plasma membrane, diffuses into the tumor microenvironment (TME), and eradicates adjacent antigen-negative tumor cells, amplifying the therapeutic index.

Experimental Protocols & Validation Systems

To ensure scientific integrity, the evaluation of ZD06519-based ADCs requires self-validating experimental systems. Below are the core methodologies used to validate its mechanism.

Protocol 1: Topoisomerase I Relaxation and Cleavage Complex Assay

Purpose: To prove direct, cell-free inhibition of Topo I and stabilization of the cleavage complex.

-

Reaction Setup: In a 20 µL reaction volume, combine 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), 1 Unit of recombinant human Topoisomerase I, and serial dilutions of free ZD06519 (0.1 nM to 100 nM) in Topo I reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA).

-

Incubation: Incubate at 37°C for 30 minutes to allow Topo I to initiate DNA relaxation and for the payload to trap the complex.

-

Termination & Trapping: Add 2 µL of 10% SDS to denature the enzyme and trap the covalent complex, followed by 2 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes to digest the Topo I protein, leaving the DNA strand broken.

-

Electrophoresis: Resolve the samples on a 1% agarose gel in TAE buffer. Critical Step: Do not add ethidium bromide (EtBr) to the gel or running buffer, as EtBr intercalates DNA and alters supercoiling dynamics.

-

Visualization: Post-stain the gel with GelRed or EtBr for 30 minutes.

-

Validation: A successful assay will show a dose-dependent accumulation of nicked/open-circular DNA (trapped complexes) and a reduction in fully relaxed DNA compared to the vehicle (DMSO) control.

Protocol 2: In Vitro Bystander Co-Culture Assay

Purpose: To definitively separate target-specific cytotoxicity from bystander killing.

-

Cell Preparation: Engineer an antigen-positive (Ag+) cell line expressing GFP and an antigen-negative (Ag-) cell line expressing RFP.

-

Co-Culture Seeding: Seed the Ag+ (GFP) and Ag- (RFP) cells at a 1:1 ratio in a 96-well plate (e.g., 2,000 cells of each per well). Allow 24 hours for adherence.

-

Treatment: Treat the co-culture with serial dilutions of the ZD06519-ADC (e.g., ZW251) ranging from 0.01 pM to 100 nM.

-

Validation Control: Include a parallel treatment using an ADC with a non-cleavable linker (e.g., MCC) conjugated to the same payload. This validates that bystander killing requires intracellular enzymatic cleavage and release of the free payload.

-

Incubation & Readout: Incubate for 96 hours. Harvest the cells and analyze via flow cytometry.

-

Data Interpretation: A true bystander effect is confirmed when the ZD06519-ADC successfully depletes both the GFP (Ag+) and RFP (Ag-) populations, whereas the non-cleavable control only depletes the GFP population.

Quantitative Data Summary

The following table summarizes the core quantitative metrics and biological context of ZD06519 based on recent preclinical and clinical disclosures.

| Parameter | Value | Biological Context / Significance |

| Payload IC50 (In Vitro) | ~1 nM | High baseline potency required for ADC efficacy; tested across diverse solid tumor cell lines. |

| Drug-to-Antibody Ratio (DAR) | 4 | Optimizes the therapeutic window, prevents rapid hepatic clearance, and ensures tolerability in patients with impaired liver function. |

| Linker Cleavage Motif | GGFG-AM | Glycyl-glycyl-phenylalanyl-glycine; highly stable in plasma but specifically cleaved by lysosomal Cathepsin B. |

| Bystander Activity | Strong | Membrane-permeable payload diffuses to eradicate heterogeneous, antigen-negative tumor cells within the TME. |

| In Vivo Tolerability | Up to 120 mg/kg | Demonstrated significant tolerability in non-human primate (NHP) models, supporting a wide therapeutic index. |

| Current Target Indications | HCC (GPC3), Ovarian (FRα) | Payload is antibody-agnostic; currently utilized in Zymeworks' ZW251 and ZW191 clinical programs. |

References

-

Yang, L., et al. "Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates." Molecular Cancer Therapeutics, National Institutes of Health (PMC). Available at:[Link]

-

Madera, L., et al. "Abstract 2658: ZW251, a novel glypican-3-targeting antibody drug conjugate bearing a topoisomerase 1 inhibitor payload." Cancer Research, American Association for Cancer Research (AACR). Available at:[Link]

-

"A phase 1, first-in-human, multicenter study of ZW251, a novel glypican-3 (GPC3)–targeted antibody-drug conjugate (ADC), in participants with hepatocellular carcinoma (HCC)." ASCO Gastrointestinal Cancers Symposium. Available at:[Link]

Technical Guide: ZD06519 Topoisomerase I Inhibition Pathway

Executive Technical Summary

ZD06519 is a potent, third-generation camptothecin analogue engineered specifically as a cytotoxic payload for Antibody-Drug Conjugates (ADCs). Unlike first-generation topoisomerase I inhibitors (e.g., topotecan) or early ADC payloads (e.g., SN-38), ZD06519 is optimized for a critical balance of physicochemical properties: moderate potency (IC50 ~1 nM), reduced hydrophobicity to prevent ADC aggregation, and high membrane permeability to facilitate a robust "bystander effect."

Developed primarily by Zymeworks, ZD06519 functions by stabilizing the Topoisomerase I-DNA cleavage complex, inducing lethal double-strand breaks (DSBs) during DNA replication. It is currently the catalytic core of investigational ADCs such as ZW191 (targeting FR

This guide delineates the molecular mechanism, pharmacological rationale, and validation protocols for ZD06519, serving as a reference for researchers in the ADC discovery space.

Molecular Mechanism of Action (MOA)

The efficacy of ZD06519 relies on a precise sequence of intracellular events, transitioning from antibody-mediated delivery to nuclear target engagement.

The Topoisomerase I Inhibition Cascade

Topoisomerase I (Topo I) relaxes DNA supercoiling by generating transient single-strand breaks (SSBs).[1] ZD06519 acts as an interfacial poison:

-

Intercalation: ZD06519 intercalates between the DNA base pairs at the site of the SSB.

-

Stabilization: It binds to the Topo I-DNA covalent complex, preventing the religation step of the catalytic cycle.[1]

-

Collision: The stabilized "cleavable complex" acts as a roadblock to advancing replication forks during the S-phase.

-

Conversion to DSB: The collision converts the SSB into a Double-Strand Break (DSB).

-

Apoptosis: Accumulation of DSBs triggers the DNA Damage Response (DDR), leading to cell cycle arrest (S-phase) and subsequent apoptosis.

The Bystander Effect

A defining feature of ZD06519 is its lipophilicity profile. Unlike charged payloads that remain trapped in the target cell, ZD06519 is membrane-permeable. Upon release in the lysosome of the antigen-positive cell, a fraction of the free payload diffuses across the plasma membrane into the tumor microenvironment (TME), killing neighboring antigen-negative tumor cells. This is critical for treating heterogeneous tumors.

Visualization: ZD06519 Signaling & ADC Pathway

The following diagram illustrates the end-to-end pathway from ADC binding to nuclear apoptosis and bystander killing.

Figure 1: Mechanism of ZD06519-based ADCs, highlighting lysosomal release, nuclear Topo I inhibition, and the bystander effect on adjacent cells.

Technical Specifications & Comparative Pharmacology

To validate ZD06519 in a drug development context, it must be benchmarked against established payloads like DXd (Deruxtecan) and SN-38.

Physicochemical Profile

ZD06519 is a 7-alkoxy-10-methyl-11-fluoro-camptothecin derivative.[2] The specific modifications (10-Me, 11-F) and the 7-hydroxyethyl carbamate linker attachment point are engineered to optimize the trade-off between potency and solubility.

Table 1: Comparative Payload Specifications

| Feature | ZD06519 | DXd (Deruxtecan) | SN-38 (Govitecan) |

| Target | Topoisomerase I | Topoisomerase I | Topoisomerase I |

| Potency (IC50) | ~1.0 nM (High) | ~10–30 nM (Moderate) | ~3–10 nM (Moderate) |

| Bystander Effect | Strong | Strong | Moderate |

| Hydrophobicity | Low-Moderate | Moderate | High (requires PEGylation) |

| Plasma Stability | High | High | Moderate (Lactone hydrolysis) |

| Linker Chemistry | Peptide (GGFG) | Peptide (GGFG) | pH-sensitive (CL2A) |

Key Advantages

-

Reduced Aggregation: Unlike highly hydrophobic camptothecins, ZD06519 allows for high Drug-to-Antibody Ratios (DAR ~8) without destabilizing the antibody.

-

Lactone Stability: Camptothecins exist in an equilibrium between an active lactone form and an inactive carboxylate form. ZD06519 is chemically tuned to favor the active lactone ring at physiological pH.

Experimental Protocols

The following protocols are designed for researchers characterizing ZD06519 activity in vitro.

Protocol A: In Vivo Complex of Enzyme (ICE) Bioassay

Purpose: To quantify the formation of Topo I-DNA covalent complexes in cells treated with ZD06519.

Reagents:

-

Cesium Chloride (CsCl)

-

Sarkosyl (N-lauroylsarcosine)

-

Anti-Topoisomerase I antibody (e.g., Abcam ab109374)

-

DNAzol or equivalent genomic DNA isolation kit.

Step-by-Step Methodology:

-

Cell Treatment: Seed tumor cells (e.g., SK-OV-3) at

cells/dish. Treat with ZD06519 (0.1, 1, 10, 100 nM) for 1 hour. Include Camptothecin (1 -

Lysis: Lyse cells immediately with 1% Sarkosyl TE buffer. Rationale: Sarkosyl denatures free Topo I but does not disrupt the covalent Topo I-DNA complex.

-

Gradient Separation: Layer the lysate onto a CsCl step gradient (four different densities). Centrifuge at 100,000 x g for 20 hours at 20°C.

-

Fractionation: Collect fractions. Free proteins float to the top; DNA (and DNA-bound proteins) pellet or band in the lower densities.

-

Immunoblotting: Blot DNA-containing fractions onto nitrocellulose. Probe with Anti-Topo I antibody.

-

Quantification: The signal intensity indicates the amount of Topo I covalently trapped on the DNA. ZD06519 should show a dose-dependent increase in trapped Topo I.

Protocol B: Bystander Killing Co-Culture Assay

Purpose: To verify the membrane permeability and extracellular efficacy of ZD06519 released from antigen-positive cells.

Methodology:

-

Labeling: Transfect Antigen+ cells (e.g., NCI-H2110, FR

High) with GFP. Transfect Antigen- cells (e.g., MCF-7, FR -

Co-Culture: Seed a 1:1 ratio of GFP+ and RFP+ cells in a 96-well plate.

-

Treatment: Treat with the ZD06519-ADC (e.g., ZW191) at varying concentrations.

-

Flow Cytometry: After 96 hours, harvest cells and analyze via flow cytometry.

-

Analysis:

-

Direct Killing: Reduction in GFP+ population.

-

Bystander Killing: Reduction in RFP+ population.

-

Control: Treat with a non-cleavable ADC or free payload to normalize data.

-

References

-

Yang, L., et al. (2024). "Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates."[3] Molecular Cancer Therapeutics, 23(5), 606–618.[4]

-

Zymeworks Inc. (2024). "Zymeworks Announces FDA Clearance of Investigational New Drug Application for ZW191." Zymeworks Press Release.

-

MedChemExpress. "ZD06519 Product Information & Chemical Structure." MCE Catalog.

-

Tarantino, P., et al. (2024). "The Journey of Antibody–Drug Conjugates: Lessons Learned from 40 Years of Development." Cancer Discovery.

-

ProbeChem. "ZD06519 (ADC Cytotoxin) Datasheet." ProbeChem Biochemicals.[5]

Sources

Rational Design and Structural Dynamics of 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) in Next-Generation ADCs

Executive Summary

The renaissance of Antibody-Drug Conjugates (ADCs) in modern oncology is largely driven by the evolution of payload chemistries. While early ADCs relied on ultra-potent microtubule inhibitors or DNA-alkylating agents, the therapeutic window was often constrained by severe systemic toxicities. Enter 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin) , internally designated as ZD06519 (or FD1)[1].

As a Senior Application Scientist, I approach payload design as a multi-dimensional optimization problem. ZD06519 is not just a cytotoxic agent; it is a rationally engineered Topoisomerase I (Topo I) inhibitor designed specifically to overcome the limitations of first-generation camptothecins (like SN-38)[2]. By fine-tuning the A-ring and B-ring of the camptothecin core, this molecule achieves a delicate balance of moderate potency, low hydrophobicity, and high membrane permeability—factors that collectively dictate the clinical success of an ADC[3].

Structural Deconstruction & Causality of Design

To understand the efficacy of ZD06519, we must deconstruct its chemical architecture (Formula: C₂₅H₂₄FN₃O₇)[4]. Every functional group has been selected based on decades of Structure-Activity Relationship (SAR) data to solve specific pharmacokinetic and pharmacodynamic challenges[3].

The Pentacyclic Core (ABCDE-Rings)

The planar ABCDE-ring system is the pharmacophore responsible for intercalating into the Topo I-DNA cleavage complex[2]. ZD06519 preserves the critical E-ring 20(S)-hydroxyl and lactone functionalities, which are absolute requirements for hydrogen bonding with the enzyme-DNA interface[3].

A-Ring Modifications: 10-Methyl & 11-Fluoro

The A-ring is highly tolerant of substitutions, making it a prime target for electronic and steric modulation.

-

Why 11-Fluoro? The highly electronegative fluorine atom increases the metabolic stability of the A-ring against oxidative degradation. Furthermore, it enhances target affinity via halogen bonding within the Topo I pocket[1].

-

Why 10-Methyl? The addition of a methyl group provides steric bulk that precisely modulates the binding kinetics. This combination fine-tunes the cytotoxicity to a "moderate" IC₅₀ of ~1 nM[1]. Causality: Ultra-potent payloads (pM range) often cause off-target toxicities that narrow the therapeutic index. By targeting the low nM range, ZD06519 allows for higher dosing of the ADC, maximizing tumor penetration without dose-limiting systemic toxicity[3].

B-Ring Extension: 7-Hydroxyethyl Carbamate

The C-7 position points outward from the Topo I-DNA binding pocket, making it the optimal vector for linker attachment[3].

-

Why a Hydroxyethyl Carbamate? This is the masterstroke of ZD06519. Highly lipophilic payloads cause the conjugated antibody to aggregate, leading to rapid hepatic clearance and poor manufacturing yields. The carbamate linkage significantly lowers the overall hydrophobicity (clogD) of the molecule[1]. Causality: This low hydrophobicity ensures that even at a high Drug-to-Antibody Ratio (DAR of 8), the ADC maintains >95% monomeric purity, preventing premature aggregation and extending in vivo plasma half-life[1][2].

Physicochemical & Pharmacological Profiling

The structural modifications of ZD06519 translate directly into a highly favorable pharmacological profile for ADC integration.

| Parameter | Profile of ZD06519 | Pharmacological Implication |

| Primary Target | DNA Topoisomerase I | Induces double-strand DNA breaks, leading to S-phase specific apoptosis. |

| Free Payload Potency | ~1 nM (IC₅₀) | "Moderate" potency widens the therapeutic index, allowing safer systemic dosing[1]. |

| Hydrophobicity (clogD) | Low | Prevents ADC aggregation; ensures high monomeric purity during manufacturing[3]. |

| Bystander Effect | Strong | High membrane permeability allows the payload to efflux and eradicate heterogeneous, antigen-negative neighboring tumor cells[5]. |

| Plasma Stability | Robust | Minimizes premature payload release in circulation, reducing off-target gastrointestinal and hematological toxicities[1][2]. |

Conjugation Chemistry & Linker Dynamics

ZD06519 is typically synthesized into a linker-payload complex known as MC-GGFG-AM-(10Me-11F-Camptothecin) [6].

-

MC (Maleimidocaproyl): Acts as the anchor, reacting with reduced interchain cysteines on the antibody via Michael addition.

-

GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence specifically recognized and cleaved by Cathepsin B, a protease overexpressed in tumor lysosomes[6].

-

AM (Aminomethyl): A self-immolative spacer. Once the GGFG peptide is cleaved, the AM spacer spontaneously decomposes, releasing the pristine, unmodified ZD06519 payload[3].

Intracellular processing, payload release, and bystander mechanism of ZD06519-based ADCs.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in ADC development, protocols must be designed as self-validating systems. Below are the core methodologies for utilizing ZD06519.

Protocol A: ADC Conjugation & Validation Workflow

Causality: We utilize mild reduction with TCEP to selectively break interchain disulfides without denaturing the antibody's tertiary structure. The subsequent HIC-HPLC step acts as the self-validation mechanism, directly quantifying the success of the conjugation by resolving the ADC species based on hydrophobicity.

-

Antibody Preparation: Buffer exchange the monoclonal antibody (e.g., Trastuzumab) into a conjugation buffer (PBS, 1 mM EDTA, pH 7.4) to a concentration of 10 mg/mL.

-

Partial Reduction: Add 2.2 to 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per antibody. Incubate at 37°C for 2 hours to expose reactive hinge cysteines.

-

Conjugation: Dissolve MC-GGFG-AM-ZD06519 in anhydrous DMSO. Add 8-10 molar equivalents of the linker-payload to the reduced antibody (keeping final DMSO concentration <10% v/v)[1]. Incubate at 4°C for 1 hour.

-

Quenching: Terminate the unreacted maleimide by adding a 5-fold molar excess of N-acetylcysteine (NAC).

-

Purification: Remove free payload and organic solvents using Tangential Flow Filtration (TFF) or Sephadex G-25 SEC columns, exchanging into the final formulation buffer.

-

Self-Validation (Characterization):

-

Run HIC-HPLC (Hydrophobic Interaction Chromatography) to confirm the Drug-to-Antibody Ratio (DAR). A successful reaction should yield a predominant DAR 8 peak.

-

Run SEC-HPLC (Size Exclusion Chromatography) to validate monomeric purity (>95%), confirming the low hydrophobicity of ZD06519 prevented aggregation[1].

-

Step-by-step workflow for the synthesis and characterization of ZD06519-conjugated ADCs.

Protocol B: In Vitro Bystander Effect Assay

Causality: To prove that ZD06519 can eradicate heterogeneous tumors, we must demonstrate that payload released in antigen-positive (Ag+) cells can diffuse and kill adjacent antigen-negative (Ag-) cells.

-

Cell Seeding: Co-culture Ag+ cells (e.g., JIMT-1, HER2+) and Ag- cells (e.g., MDA-MB-468, HER2-) at a 1:1 ratio in a 96-well plate. Ensure Ag- cells are stably transfected with a fluorescent reporter (e.g., GFP) for distinct tracking.

-

Treatment: Treat the co-culture with varying concentrations of the ZD06519-ADC (0.01 nM to 100 nM) for 5 days.

-

Self-Validation (Flow Cytometry): Harvest the cells and analyze via flow cytometry. A successful bystander effect is validated when the viability of the GFP+ (Ag-) population decreases proportionally to the Ag+ population, despite the ADC being unable to bind the Ag- cells directly[1][5].

In Vivo Efficacy & Translational Outlook

The translational power of ZD06519 has been rigorously validated in preclinical models. In Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) models (such as JIMT-1 breast cancer, OV-90 ovarian cancer, and HT-29 colorectal cancer), a single intravenous dose of ZD06519-ADC at 3–8 mg/kg resulted in sustained, and in some cases complete, tumor regression[4][7].

Crucially, this efficacy was achieved without significant adverse effects on body weight or organ histology, demonstrating the superior tolerability profile of the 10Me-11F-Camptothecin core in non-human primates (NHPs)[1][2]. ZD06519 represents a paradigm shift in payload engineering, moving away from brute-force cytotoxicity toward rationally balanced, highly stable, and bystander-active molecules.

References

-

Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

-

ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics. Drug Development & Delivery. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

ZD06519: A Deep Dive into a Novel Camptothecin-Based ADC Cytotoxin for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of cancer treatment is being reshaped by the precision of Antibody-Drug Conjugates (ADCs), a therapeutic class that combines the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] Within this rapidly evolving field, the selection of the cytotoxin is a critical determinant of an ADC's success. This guide provides a comprehensive technical overview of ZD06519, a novel camptothecin analog meticulously engineered for its role as an ADC payload.[1][3]

The Genesis of ZD06519: A Payload Optimized for ADCs

The development of ZD06519 stemmed from a ground-up approach, leveraging six decades of structure-activity relationship (SAR) data from the camptothecin family of compounds.[2] Unlike many topoisomerase I inhibitor payloads which are derivatives of previously explored small molecule therapeutics, ZD06519 was specifically designed to overcome the challenges associated with earlier camptothecin-based drugs, such as toxicity, low solubility, and instability of the active lactone form at physiological pH.[1][2]

ZD06519, chemically known as 7-Hydroxyethyl carbamate-(10Me-11F-Camptothecin), was selected from a library of approximately 100 novel camptothecin analogs based on a multi-parameter optimization process.[1][4] The key attributes that distinguish ZD06519 as a superior ADC payload include its moderate potency, low hydrophobicity, strong bystander activity, and robust plasma stability.[1][3]

Mechanism of Action: Topoisomerase I Inhibition and Cell Death

Like other camptothecin derivatives, ZD06519 exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[1][4] This enzyme plays a crucial role in relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks.[5]

The mechanism of action unfolds as follows:

-

Binding to the Topoisomerase I-DNA Complex: ZD06519 intercalates into the DNA at the site of the topoisomerase I-mediated cleavage, stabilizing the covalent complex formed between the enzyme and the DNA strand.[1]

-

Inhibition of DNA Religation: By binding to this complex, ZD06519 prevents the re-ligation of the cleaved DNA strand.[5]

-

Formation of Double-Strand Breaks: The collision of the replication fork with this stabilized cleavage complex leads to the formation of irreversible double-strand DNA breaks.[1]

-

Induction of Apoptosis: The accumulation of these DNA double-strand breaks triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).[5]

Figure 1: Simplified workflow of Topoisomerase I inhibition by ZD06519, leading to apoptosis.

Key Characteristics of ZD06519 as an ADC Payload

The efficacy and safety of an ADC are intrinsically linked to the properties of its payload. ZD06519 has been engineered to possess a favorable balance of these characteristics.

| Property | ZD06519 Characteristic | Significance in ADC Development |

| Potency | Moderate (IC50 ~1 nmol/L)[1][6] | Potent enough to induce cell death at low concentrations delivered to the tumor, while potentially mitigating off-target toxicities associated with highly potent payloads. |

| Hydrophobicity | Low[1][3] | Reduces the propensity for ADC aggregation, which can lead to poor pharmacokinetics and immunogenicity.[1] |

| Bystander Effect | Strong[1][4] | The ability of the payload to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[1] |

| Plasma Stability | Robust[1][3] | Ensures the ADC remains intact in circulation, minimizing premature release of the payload and associated systemic toxicity.[1] |

| Monomeric Content | High when conjugated[1] | Indicates a well-behaved ADC with consistent biophysical properties. |

The ZD06519-ADC: From Conjugation to Cellular Action

ZD06519 is typically conjugated to a monoclonal antibody via a clinically validated maleimidocaproyl-glycylglycylphenylalanylglycine (MC-GGFG) linker.[1][3] This linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as cathepsin B, upon internalization of the ADC into the target cancer cell.

Figure 2: The journey of a ZD06519-ADC from circulation to inducing apoptosis and the bystander effect.

Experimental Protocols for Evaluating ZD06519-ADCs

The preclinical assessment of a novel ADC platform relies on a suite of robust in vitro and in vivo assays. The following are representative protocols for the evaluation of ZD06519-based ADCs.

ADC Conjugation and Characterization

Objective: To conjugate ZD06519 to a monoclonal antibody and determine the drug-to-antibody ratio (DAR).

Protocol:

-

Antibody Reduction: The antibody in a suitable buffer (e.g., PBS) is treated with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to reduce interchain disulfide bonds, exposing free thiol groups for conjugation.[1]

-

Drug-Linker Conjugation: The reduced antibody is then incubated with a molar excess of the ZD06519-linker construct (e.g., MC-GGFG-ZD06519).[1]

-

Purification: The resulting ADC is purified from unconjugated drug-linker and other reagents using techniques like size-exclusion chromatography (SEC).

-

DAR Determination: The average DAR is determined using methods such as hydrophobic interaction chromatography (HIC-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[]

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ZD06519-ADC against antigen-positive and antigen-negative cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with a serial dilution of the ZD06519-ADC.

-

Incubation: The plates are incubated for a period of 3-5 days.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[8][9]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the ADC concentration.

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ZD06519-ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Protocol:

-

Cell Seeding: A co-culture of antigen-positive and fluorescently labeled antigen-negative cells is established in a 96-well plate.[1][10]

-

ADC Treatment: The co-culture is treated with the ZD06519-ADC.

-

Incubation: The plate is incubated for 4 days.[1]

-

Viability Assessment: The viability of the antigen-negative cells is determined by quantifying the fluorescent signal.[11]

In Vivo Efficacy Studies

Objective: To assess the anti-tumor activity of the ZD06519-ADC in a preclinical animal model.

Protocol:

-

Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human tumor cells (cell line-derived xenograft - CDX model).[1]

-

ADC Administration: Once the tumors reach a specified volume, the mice are treated with a single intravenous dose of the ZD06519-ADC.[1]

-

Tumor Growth Monitoring: Tumor volume and body weight are measured regularly.

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to a vehicle control group.[1]

Preclinical Efficacy and Safety Profile

ADCs incorporating ZD06519 have demonstrated impressive preclinical efficacy across a range of tumor models. For instance, when conjugated to trastuzumab, the ZD06519-ADC showed potent anti-tumor activity in HER2-expressing breast cancer models.[1] Furthermore, ZD06519 has been successfully conjugated to antibodies targeting other tumor-associated antigens like FRα, NaPi2b, cMET, and GPC3, demonstrating its versatility as a payload platform.[1]

In vivo studies in various xenograft models, including breast, ovarian, colorectal, and liver cancers, have shown significant tumor growth inhibition and even complete tumor regression with ZD06519-ADCs.[1][12] Importantly, these ADCs have been well-tolerated in preclinical toxicology studies in mice, rats, and non-human primates, suggesting a favorable therapeutic window.[1][3]

Conclusion and Future Directions

ZD06519 represents a significant advancement in the field of ADC payloads. Its rational design, which balances moderate potency with favorable physicochemical properties, has resulted in a highly effective and well-tolerated cytotoxin. The strong bystander effect of ZD06519 is a particularly valuable attribute for addressing the challenge of tumor heterogeneity.

The extensive preclinical data generated to date strongly support the continued development of ZD06519-based ADCs for a variety of solid tumors. As our understanding of ADC biology and engineering continues to grow, payloads like ZD06519 will be instrumental in realizing the full therapeutic potential of this targeted approach to cancer therapy.

References

-

Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates. Molecular Cancer Therapeutics. [Link]

-

Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates. American Chemical Society. [Link]

-

Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates. PubMed. [Link]

-

Determination of ADC Cytotoxicity. Creative Biolabs. [Link]

-

Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Springer Protocols. [Link]

-

Cytotoxicity Assay Protocol. protocols.io. [Link]

-

Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. ResearchGate. [Link]

-

The mechanism of topoisomerase I poisoning by a camptothecin analog. PMC. [Link]

-

In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Publications. [Link]

-

In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Agilent. [Link]

-

In Vivo Pharmacokinetics & Preclinical Research Services. TheraIndx Life Sciences. [Link]

-

Route Design and Scale-Up of a Topoisomerase I Inhibitor Antibody–Drug Conjugate Payload. ResearchGate. [Link]

-

In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. PMC. [Link]

-

LCMS 163 - drug analysis to antibody ratio and drug distribution. Bruker. [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

Sources

- 1. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates | Poster Board #482 - American Chemical Society [acs.digitellinc.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. hpst.cz [hpst.cz]

- 6. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. agilent.com [agilent.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 10-Methyl-11-Fluoro-Camptothecin Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 10-methyl-11-fluoro-camptothecin (10Me-11F-CPT) and its derivatives. Camptothecin (CPT), a pentacyclic quinoline alkaloid, is a potent inhibitor of DNA topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2] The clinical utility of the parent compound is hampered by its poor water solubility and the instability of its active lactone E-ring. These limitations have driven extensive research into the synthesis of more stable and potent analogs.[2][3] The introduction of a fluorine atom and a methyl group at the 11 and 10 positions, respectively, of the A-ring is a key strategy to enhance pharmacological properties, including metabolic stability and cytotoxicity.[4][5] This guide details the convergent synthetic approach, focusing on the preparation of key precursors and their assembly via the Friedländer annulation, subsequent derivatization for applications such as antibody-drug conjugates (ADCs), and methods for purification and characterization.

Introduction: The Rationale for 10-Me-11F Substitution

The pentacyclic core of camptothecin, particularly the α-hydroxy lactone in the E-ring (in the 20S configuration), is essential for its topoisomerase I inhibitory activity.[4] However, modifications to the A and B rings have proven to be a highly effective strategy for optimizing the drug's pharmacokinetic and pharmacodynamic profile.

Causality Behind A-Ring Substitution:

-

Fluorination: The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve a molecule's metabolic stability, binding affinity, and lipophilicity.[5] In CPT analogs, A-ring fluorination can lead to enhanced antitumor activity both in vitro and in vivo.[5][6]

-

Methylation: The addition of an electron-donating methyl group at the C-10 position can modulate the electronic properties of the quinoline core, potentially influencing its interaction with the topoisomerase I-DNA complex and improving cytotoxic potency.

This guide focuses on a convergent synthesis, a strategy wherein large fragments of the final molecule are prepared separately before being joined. This approach is often more efficient for complex molecules like CPT. The core of this strategy is the Friedländer synthesis, which constructs the quinoline (rings A and B) portion of the molecule by condensing a 2-aminoaryl aldehyde or ketone with a molecule containing an α-methylene ketone.[7][8][9]

Overall Synthetic Workflow

The synthesis of 10Me-11F-CPT derivatives can be logically divided into three primary stages:

-

Synthesis of the A-Ring Precursor: Preparation of the substituted o-aminoaryl ketone.

-

Assembly of the Pentacyclic Core: The key Friedländer condensation of the A-ring precursor with the CDE-ring tricyclic keto-lactone.

-

Post-Condensation Derivatization: Modification of the 10Me-11F-CPT core to install functional groups for specific applications, such as linkers for ADCs.

Sources

- 1. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scihorizon.com [scihorizon.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: Bystander Potency of Novel Camptothecin-Based ADCs

Executive Summary

The clinical success of third-generation Antibody-Drug Conjugates (ADCs), particularly Trastuzumab deruxtecan (T-DXd) and Sacituzumab govitecan (SG), has necessitated a paradigm shift in how we evaluate cytotoxic payloads. Unlike microtubule inhibitors (e.g., DM1) used in earlier generations, novel camptothecin (CPT) analogues function as Topoisomerase I (Topo I) inhibitors and possess a critical kinetic feature: the bystander effect . This guide dissects the physicochemical determinants, mechanistic pathways, and validation protocols required to characterize the bystander potency of these novel payloads, providing a roadmap for researchers developing next-generation ADCs for heterogeneous tumors.

Part 1: The Physicochemical Basis of Bystander Efficacy

The bystander effect is not a random occurrence but a predictable outcome of specific molecular properties. For a CPT analogue to exhibit bystander killing, it must satisfy two distinct requirements: Linker Labiality and Payload Permeability .[]

Structural Determinants of Permeability

The core camptothecin scaffold is lipophilic, but modifications to improve solubility or potency often alter its membrane permeability.

-

Charge Neutrality: Payloads that retain a neutral charge at physiological pH (7.4) diffuse passively across the phospholipid bilayer. For instance, DXd (the payload of T-DXd) is a derivative of exatecan.[2][3][4][5] While exatecan is highly permeable, DXd is chemically modified to balance solubility and permeability, ensuring it can exit the target cell after linker cleavage.

-

Hydrophobicity (LogP): A moderate lipophilicity is required. If the payload is too hydrophilic, it remains trapped in the target cell (good for safety, bad for bystander). If too hydrophobic, it may aggregate or redistribute systemically, causing off-target toxicity.[][4]

The Role of Linker Chemistry

The bystander effect is strictly dependent on the release of the free payload.

-

Cleavable Linkers: T-DXd uses a proteolytically cleavable GGFG tetrapeptide linker. Upon lysosomal processing by cathepsins (specifically Cathepsin B and L), the linker is severed, releasing the free, membrane-permeable DXd payload.

-

Non-Cleavable Linkers: In contrast, T-DM1 uses a non-cleavable thioether linker. The catabolite formed is Lys-SMCC-DM1, which is charged and membrane-impermeable, trapping it inside the target cell and preventing bystander killing.

Table 1: Comparative Physicochemical Properties of ADC Payloads

| Payload | Class | Linker Strategy | Membrane Permeability | Bystander Effect | Clinical Example |

| DXd | Topo I Inhibitor | Cleavable (Peptide) | High | Yes (Potent) | Enhertu (T-DXd) |

| SN-38 | Topo I Inhibitor | Cleavable (pH/Hydrolysis) | Moderate/High | Yes | Trodelvy (SG) |

| DM1 | Tubulin Inhibitor | Non-Cleavable (Thioether) | Low (Charged metabolite) | No | Kadcyla (T-DM1) |

| MMAE | Auristatin | Cleavable (Val-Cit) | High | Yes | Adcetris |

Part 2: Mechanistic Pathway Analysis

Understanding the intracellular trafficking is crucial for optimizing the bystander effect. The ADC must be internalized, trafficked to the lysosome, and the payload must be released before it can diffuse to neighboring antigen-negative (Ag-) cells.[6]

Diagram 1: Intracellular Trafficking and Bystander Diffusion

This diagram illustrates the flow of the ADC into an Antigen+ cell, the lysosomal release of the CPT analogue, and its subsequent diffusion into an adjacent Antigen- cell.[7]

Caption: Mechanism of bystander killing: Lysosomal cleavage releases permeable CPT payload, diffusing to Ag- cells.[4][6]

Part 3: Experimental Validation Protocols

To rigorously validate the bystander effect of a novel CPT analogue, researchers must employ systems that distinguish between direct cytotoxicity and bystander-mediated killing.

Protocol A: Dual-Color Co-Culture Cytotoxicity Assay

This is the gold standard for quantifying bystander effects in vitro. It utilizes two cell lines: one expressing the target antigen (Ag+) and one lacking it (Ag-), each labeled with a distinct fluorescent protein.[8]

Materials:

-

Ag+ Cells: e.g., NCI-N87 (HER2+) labeled with RFP (Red Fluorescent Protein).

-

Ag- Cells: e.g., MDA-MB-468 (HER2-) labeled with GFP (Green Fluorescent Protein).

-

ADC: Novel CPT-ADC vs. Non-bystander Control (e.g., T-DM1).

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a mixture of Ag+ and Ag- cells in a 96-well black-walled plate.

-

Optimization: Test ratios of 1:1, 2:1, and 5:1 (Ag+:Ag-) to determine the threshold required for effective bystander killing. Total density: 5,000 cells/well.

-

-

Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO2.

-

Treatment:

-

Add serial dilutions of the ADC.

-

Include controls: Free payload (positive control for killing both), Isotype ADC (negative control).

-

-

Exposure: Incubate for 96–120 hours.

-

Data Acquisition:

-

Analysis: Normalize fluorescence to untreated controls. A decrease in GFP signal in the presence of Ag+ cells indicates a bystander effect.

Protocol B: Conditioned Media Transfer Assay

This assay confirms that the killing agent is a soluble factor released into the media, ruling out cell-cell contact mechanisms (like gap junctions).

-

Donor Phase: Treat Ag+ cells with the ADC (at IC90 concentration) for 24–48 hours.

-

Collection: Collect the supernatant (conditioned media). Centrifuge to remove cell debris.

-

Transfer: Apply the conditioned media to a separate plate containing only Ag- cells.

-

Readout: Measure viability of Ag- cells after 72 hours using CellTiter-Glo or MTT.

Diagram 2: Co-Culture Experimental Workflow

This diagram visualizes the logical flow of the co-culture assay described in Protocol A.

Caption: Workflow for dual-color co-culture assay to distinguish direct vs. bystander cytotoxicity.

Part 4: Case Studies & Data Interpretation

T-DXd vs. T-DM1: A Comparative Benchmark

The superiority of CPT-based ADCs in heterogeneous tumors is best illustrated by comparing T-DXd (Trastuzumab deruxtecan) with T-DM1.

-

T-DM1 (No Bystander): In co-culture assays (HER2+ KPL-4 mixed with HER2- MDA-MB-468), T-DM1 kills only the KPL-4 cells. The MDA-MB-468 cells remain viable because the Lys-SMCC-DM1 metabolite cannot cross the membrane.

-

T-DXd (Strong Bystander): Under identical conditions, T-DXd kills both cell lines.[4] The DXd payload released from KPL-4 cells diffuses into and eliminates the MDA-MB-468 population.

Interpreting IC50 Shifts

When analyzing data from novel CPT analogues, look for the "Bystander Shift" in IC50 values.

Table 2: Representative Data Pattern for Bystander Validation

| Treatment Condition | Ag+ Cell Viability (IC50) | Ag- Cell Viability (IC50) | Interpretation |

| Ag- Monoculture | >100 nM (Resistant) | >100 nM (Resistant) | No direct target binding. |

| Ag+ Monoculture | 0.5 nM (Sensitive) | N/A | High direct potency. |

| Co-Culture (1:1 Ratio) | 0.6 nM | 1.5 nM | Bystander Effect Confirmed. Ag- cells are killed due to proximity to Ag+ cells. |

| Non-Permeable Control | 0.5 nM | >100 nM | No bystander effect (e.g., T-DM1). |

Implications for Drug Development

For researchers developing novel CPT analogues (e.g., Exatecan derivatives, Silatecan), the data must demonstrate that the bystander effect is potent enough to clear heterogeneous tumors but not so pervasive that it causes systemic toxicity (e.g., interstitial lung disease, ILD). The balance lies in the half-life of the free payload and its clearance rate .

References

-

Ogitani, Y., et al. (2016). "Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity."[10] Cancer Science. Link

-

Nakada, T., et al. (2019). "Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads."[11] Bioorganic & Medicinal Chemistry Letters. Link

-

Staudacher, A. H., & Brown, M. P. (2017). "Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required?" British Journal of Cancer. Link

-

Singh, A. P., et al. (2016). "Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates." Journal of Pharmacokinetics and Pharmacodynamics. Link

-

Kinneer, K., et al. (2023). "Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates." Molecular Cancer Therapeutics. Link

Sources

- 2. Antibody–Drug Conjugates in Breast Cancer: Ascent to Destiny and Beyond—A 2023 Review | MDPI [mdpi.com]

- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. nucleai.ai [nucleai.ai]

- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

The Rise of a Novel Camptothecin ADC Payload: A Technical Guide to the Discovery and Development of ZD06519

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) has been dynamically reshaped by the advent of novel payloads with optimized properties for targeted cancer therapy. Among these, camptothecin analogues have emerged as a promising class of topoisomerase I inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of ZD06519, a novel camptothecin-based ADC payload engineered for enhanced efficacy and tolerability.

The Genesis of ZD06519: A Strategic Approach to Payload Design

The development of ZD06519 stemmed from a meticulous, ground-up approach to engineer a superior camptothecin payload for ADC applications.[1] Recognizing the limitations of earlier camptothecin derivatives, which were often repurposed small molecule therapeutics, the design of ZD06519 was guided by a multi-parameter optimization strategy.[1] This involved the synthesis and screening of approximately 100 novel camptothecin analogues, with a focus on achieving a delicate balance of key physicochemical and biological properties.[1]

The selection criteria for the optimal payload included:

-

Moderate Potency: A key consideration was to move away from the paradigm of "the more potent, the better." ZD06519 was intentionally designed to have a moderate in vitro potency, with an IC50 of approximately 1 nM.[2][3] This was hypothesized to contribute to a wider therapeutic window by minimizing off-target toxicities.

-

Controlled Hydrophobicity: High hydrophobicity in ADC payloads can lead to aggregation and rapid clearance from circulation. ZD06519 was selected for its limited hydrophobicity, a feature that promotes favorable pharmacokinetics and biophysical properties of the resulting ADC.[2][3]

-

Potent Bystander Effect: The ability of the payload to diffuse from the target cancer cell and kill neighboring antigen-negative tumor cells, known as the bystander effect, is a critical attribute for treating heterogeneous tumors. ZD06519 was identified as having a strong bystander activity.[2][3]

-

Plasma Stability: Robust stability of the payload and the linker in systemic circulation is paramount to ensure that the cytotoxic agent is delivered specifically to the tumor site. ZD06519, when incorporated into an ADC with a clinically validated linker, demonstrated prolonged plasma stability.[2][3]

Mechanism of Action: A Topoisomerase I Inhibitor at its Core

ZD06519 is a potent analogue of camptothecin and, like its predecessors, exerts its cytotoxic effect by inhibiting topoisomerase I.[4] This essential enzyme is responsible for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[4]

The mechanism of action of a ZD06519-based ADC can be summarized in the following steps:

-

Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through endocytosis.

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, an acidic organelle. The low pH environment of the lysosome, coupled with the action of lysosomal proteases, facilitates the cleavage of the linker, releasing the active ZD06519 payload.

-

Topoisomerase I Inhibition: The released ZD06519 diffuses into the nucleus and binds to the covalent binary complex of topoisomerase I and DNA.[5] This ternary complex prevents the re-ligation of the single-strand break, leading to the accumulation of DNA damage.[5]

-

Induction of Apoptosis: The stalled replication forks and accumulation of DNA double-strand breaks trigger a cellular DNA damage response, ultimately leading to programmed cell death (apoptosis).

The following diagram illustrates the cellular uptake and mechanism of action of a ZD06519-ADC:

Cellular uptake and mechanism of action of a ZD06519-ADC.

Preclinical Evaluation: Demonstrating Promise in Vitro and In Vivo

ZD06519 has undergone extensive preclinical evaluation, both as a free payload and as part of an ADC, to validate its therapeutic potential. These studies have consistently demonstrated its potent anti-tumor activity and favorable safety profile.

In Vitro Characterization

Cytotoxicity Assays:

The in vitro potency of ZD06519 and its corresponding ADCs has been assessed across a panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 (ZD06519 free drug) |

| Various | Multiple | ~1 nM[2][3] |

Bystander Effect Assay:

A critical feature of ZD06519 is its ability to induce bystander killing. This was evaluated using a co-culture system of antigen-positive and antigen-negative cancer cells. The results demonstrated that ZD06519-ADCs could effectively kill neighboring antigen-negative cells, highlighting its potential to overcome tumor heterogeneity.[2]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ZD06519-ADCs has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. In these studies, ZD06519-ADCs demonstrated significant tumor growth inhibition and, in some cases, complete tumor regression at well-tolerated doses.[6]

For example, in a JIMT-1 breast cancer CDX model, a single intravenous dose of a ZD06519-ADC led to sustained tumor regression.[7] Similarly, impressive efficacy has been observed in models of ovarian and colorectal cancer.[7]

Pharmacokinetics and Tolerability

Pharmacokinetic studies in rats have shown that ZD06519-ADCs exhibit exposure levels comparable to the unmodified parental antibody, indicating that the conjugation of ZD06519 does not negatively impact the antibody's pharmacokinetic properties.[7]

Tolerability studies in both rodents and non-human primates have demonstrated that ZD06519-ADCs are well-tolerated at doses significantly higher than their efficacious doses.[1][6] For instance, in non-human primates, ZD06519-ADCs were well-tolerated at doses up to 120 mg/kg.[6]

Clinical Development: Translating Preclinical Success to the Clinic

The promising preclinical data for ZD06519 has paved the way for its entry into clinical development. Several ZD06519-based ADCs are currently being investigated in clinical trials for the treatment of various solid tumors.

One of the most advanced is ZW251 , a GPC3-targeted ADC for the treatment of hepatocellular carcinoma (HCC).[4][6] A Phase 1, first-in-human clinical trial (NCT07164313) is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of ZW251 in patients with advanced solid tumors, including HCC.[8][9][10]

The primary endpoints of the dose-escalation part of the study are to assess the frequency and severity of dose-limiting toxicities and other adverse events to determine the maximum tolerated dose and recommended Phase 2 dose.[9][10] Secondary endpoints include pharmacokinetic characterization and preliminary efficacy assessments such as objective response rate and duration of response.[9][10]

The development pipeline for ZD06519-based ADCs is expanding, with other candidates targeting different tumor-associated antigens also progressing towards clinical evaluation.

Experimental Protocols

In Vitro Bystander Effect Assay

Objective: To assess the ability of a ZD06519-ADC to kill antigen-negative cells in a co-culture system with antigen-positive cells.

Methodology:

-

Cell Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3 for HER2-targeted ADC) and antigen-negative (e.g., MDA-MB-468) cancer cells in a 96-well plate. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.

-

ADC Treatment: Treat the co-cultures with a range of concentrations of the ZD06519-ADC and a negative control ADC.

-

Incubation: Incubate the plates for 72-120 hours.

-

Quantification: Measure the viability of the antigen-negative (GFP-positive) cells using a fluorescence plate reader or flow cytometry.

-

Data Analysis: Compare the viability of the antigen-negative cells in the co-cultures treated with the ZD06519-ADC to those treated with the negative control ADC.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a ZD06519-ADC in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., JIMT-1) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, ZD06519-ADC at different doses).

-

Dosing: Administer the treatment intravenously as a single dose or multiple doses.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine significance.

The following diagram outlines the general workflow for an in vivo xenograft study:

General workflow for an in vivo xenograft study.

Conclusion and Future Directions

ZD06519 represents a significant advancement in the field of ADC payloads. Its rational design, which balances moderate potency with favorable physicochemical properties and a potent bystander effect, has resulted in a promising therapeutic candidate with a potentially wide therapeutic window. The extensive preclinical data, coupled with the ongoing clinical development of ZD06519-based ADCs, underscores its potential to become a valuable component in the next generation of targeted cancer therapies. Future research will focus on the continued clinical evaluation of ZD06519-ADCs in various cancer indications, the exploration of novel antibody partners, and the investigation of combination therapies to further enhance its anti-tumor efficacy.

References

-

Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates. Molecular Cancer Therapeutics. [Link]

-

FDA Greenlights Trials of Novel ADC and Radiopharmaceutical in Solid Tumors. Targeted Oncology. [Link]

-

Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates. PubMed. [Link]

-

A Study of ZW251 in Participants With Advanced Solid Tumors. ClinicalTrials.gov. [Link]

-

A Phase 1, First-in-Human, Multicenter Study of ZW251, a Novel Glypican-3 (GPC3)-Targeted Antibody-Drug Conjugate (ADC), in Participants with Hepatocellular Carcinoma (HCC). Zymeworks. [Link]

-

Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates. American Association for Cancer Research. [Link]

-

Molecular modeling studies of the DNA-topoisomerase I ternary cleavable complex with camptothecin. PubMed. [Link]

-

ZW251 for Liver Cancer. Antidote. [Link]

-

A phase 1, first-in-human, multicenter study of ZW251, a novel glypican-3 (GPC3)–targeted antibody-drug conjugate (ADC), in participants with hepatocellular carcinoma (HCC). ResearchGate. [Link]

-

Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates. ResearchGate. [Link]

-

Zymeworks Presents New Preclinical Data on Antibody-Drug Conjugate Programs at EORTC-NCI-AACR Conference. Life Sciences British Columbia. [Link]

-

DNA Topoisomerase 1 Structure-BASED Design, Synthesis, Activity Evaluation and Molecular Simulations Study of New 7-A. ScienceOpen. [Link]

-

Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates. American Chemical Society. [Link]

-

(PDF) A computational molecular docking study of camptothecin similars as inhibitors for topoisomerase 1. ResearchGate. [Link]

-

Computational screening and molecular docking of compounds from Traditional Chinese Medicine (TCM) by targeting DNA topoisomerase I to design potential anticancer drugs. PLOS ONE. [Link]

-

Evaluation of ADC Physicochemical Characteristics and Their Impact on Pharmacokinetics in Transgenic huFcRn Mice. TUprints. [Link]

-

Merck's Innovative Oncology Pipeline of DNA Damage Response Inhibitors and Antibody-Drug Conjugates Poised to Advance Cancer Treatment. Neuro Central. [Link]

-

Recent Advances in ADCs. NJ Bio, Inc. [Link]

Sources

- 1. Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates | Poster Board #482 - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZW251 for Liver Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2026 | Power | Power [withpower.com]

- 5. Molecular modeling studies of the DNA-topoisomerase I ternary cleavable complex with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. zymeworks.com [zymeworks.com]

- 10. researchgate.net [researchgate.net]

ZD06519 antibody-drug conjugate synthesis protocol

Application Note & Protocol

A Comprehensive Guide to the Synthesis and Characterization of a ZD06519 Antibody-Drug Conjugate

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the antigen-specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads.[1][2] This guide provides a detailed protocol for the synthesis and characterization of an ADC utilizing ZD06519, a novel and potent camptothecin-based topoisomerase I inhibitor.[3][4][] ZD06519 has been optimized as an ADC payload, demonstrating a favorable therapeutic profile due to its moderate hydrophobicity, high potency, and strong "bystander" anti-tumor effect.[4][][6] The synthesis protocol herein employs a clinically validated maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) linker, which is designed to be cleaved by lysosomal proteases like Cathepsin B upon internalization into target cancer cells.[4][7][8] Conjugation is achieved through a robust and widely-used strategy targeting the native cysteine residues of the antibody, which are exposed after the selective reduction of interchain disulfide bonds. This document provides researchers and drug development professionals with a comprehensive, step-by-step methodology, from antibody preparation to the analytical characterization of the final ZD06519-ADC.

Introduction: The Architectural Logic of ZD06519-ADC

An Antibody-Drug Conjugate is a tripartite molecular construct, comprising a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[9] The success of an ADC is critically dependent on the synergistic interplay of these three components.

-

The Antibody: A monoclonal antibody (e.g., Trastuzumab, targeting HER2) serves as the targeting vehicle, binding to a specific tumor-associated antigen on the surface of cancer cells. This specificity minimizes exposure of healthy tissues to the cytotoxic payload.[10]

-

The Payload (ZD06519): ZD06519 is a synthetic analogue of camptothecin, a potent inhibitor of topoisomerase I.[3][11] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, ZD06519 induces DNA double-strand breaks, ultimately leading to apoptotic cell death.[][11] Its properties, including potent bystander killing and robust plasma stability, make it an excellent candidate for an ADC payload.[]

-

The Linker (MC-GGFG): The linker's role is to ensure the payload remains securely attached to the antibody while in systemic circulation, but allows for its efficient release upon reaching the target cell. The MC-GGFG linker is a protease-cleavable linker.[4][12] The maleimidocaproyl (MC) group provides a stable linkage to the antibody's cysteine residues, while the GGFG peptide sequence is a substrate for lysosomal proteases overexpressed in many tumor cells.[7][13] Upon cleavage, a self-immolative spacer releases the unmodified, active ZD06519 payload inside the cell.[14]

Synthesis Workflow: From Antibody to ADC

The synthesis of a ZD06519-ADC via cysteine conjugation is a sequential, three-stage process:

-

Antibody Reduction: Selective reduction of the interchain disulfide bonds of the mAb to generate reactive sulfhydryl (thiol) groups.

-

Drug-Linker Conjugation: Reaction of the antibody's free thiols with the maleimide group of the pre-prepared MC-GGFG-ZD06519 drug-linker.

-

Purification and Formulation: Removal of unreacted drug-linker, reducing agents, and any protein aggregates to yield a purified ADC, which is then transferred into a stable formulation buffer.

Detailed Experimental Protocols

Disclaimer: This protocol is a representative example based on established cysteine conjugation methodologies.[11][15][16] Optimal conditions (e.g., reagent molar ratios, incubation times, pH) may vary depending on the specific monoclonal antibody and should be optimized empirically. All operations involving the cytotoxic payload must be performed in a suitable containment facility (e.g., a chemical fume hood) with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Supplier & Cat. No. (Example) | Purpose |

| Monoclonal Antibody (e.g., Trastuzumab) | Commercial Source | Targeting vehicle |

| MC-GGFG-ZD06519 Drug-Linker | Custom Synthesis/Commercial | Activated Payload for Conjugation |

| TCEP HCl | Thermo Fisher, 20490 | Reducing Agent |

| Conjugation Buffer (PBS, pH 7.4) | Gibco, 10010023 | Reaction Buffer |

| Quenching Reagent (N-acetylcysteine) | Sigma-Aldrich, A7250 | Stops conjugation reaction |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, D8418 | Solvent for Drug-Linker |

| Formulation Buffer (e.g., Histidine, pH 6.0) | Custom Preparation | Final ADC storage buffer |

| SEC Column (e.g., Superdex 200) | Cytiva | Purification |

| HIC Column (e.g., TSKgel Butyl-NPR) | Tosoh Bioscience | DAR Analysis |

Protocol 1: Antibody Reduction

Rationale: The interchain disulfide bonds of an IgG1 antibody are more solvent-accessible and susceptible to reduction than the intrachain bonds.[15] Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and selective reducing agent ideal for this purpose.[4] Controlling the molar excess of TCEP and the reaction time allows for the generation of a controlled number of free thiol groups (typically aiming for an average of 8 per antibody), which will become the sites of conjugation.

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in Conjugation Buffer (PBS, pH 7.4).

-

TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Conjugation Buffer.

-

Reduction Reaction: Add a 5-10 molar excess of TCEP to the antibody solution. The optimal ratio should be determined empirically for the specific antibody.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Cooling: Immediately after incubation, place the reaction vial on ice to cool the solution to 4°C. The reduced antibody is now ready for conjugation and should be used promptly. There is no need to remove the TCEP, as it will be removed during the final purification step.

Protocol 2: Drug-Linker Conjugation

Rationale: The maleimide group on the MC-GGFG-ZD06519 linker reacts specifically with the free sulfhydryl groups on the reduced antibody via a Michael addition reaction to form a stable thioether bond.[] The reaction is typically performed in a buffer with a pH between 6.5 and 7.5 to ensure specificity for thiols over other nucleophilic groups like amines.[] A slight molar excess of the drug-linker is used to drive the reaction to completion.

-

Drug-Linker Preparation: Prepare a 10 mM stock solution of the MC-GGFG-ZD06519 drug-linker in anhydrous DMSO. This should be done immediately before use.

-

Conjugation Reaction: To the chilled, reduced antibody solution from Protocol 1, slowly add the drug-linker stock solution. A molar excess of 5-20 fold per free thiol is typically used (e.g., for an antibody with 8 potential thiols, this would be a 40-160 molar excess relative to the antibody). The addition of DMSO should not exceed 10% (v/v) of the total reaction volume to prevent antibody denaturation.[18]

-

Incubation: Allow the conjugation reaction to proceed for 1-2 hours at 4°C with gentle mixing, protected from light.

-

Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to react with any unreacted maleimide groups. Incubate for an additional 20 minutes at 4°C.

Protocol 3: ADC Purification

Rationale: Purification is essential to remove unreacted drug-linker, quenching reagent, and any potential aggregates formed during the conjugation process. Size Exclusion Chromatography (SEC) is a common method for this "clean-up" step, separating molecules based on size.[19]

-

Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with at least two column volumes of the desired final Formulation Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).

-

Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated SEC column.

-

Isocratic Elution: Elute the sample with the Formulation Buffer at a constant flow rate.

-

Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak, which will be the first major peak to elute. Unconjugated drug-linker and other small molecules will elute much later.

-

Pooling and Concentration: Pool the fractions containing the purified ADC. If necessary, concentrate the ADC solution using a centrifugal filter unit (e.g., Amicon Ultra, 30 kDa MWCO).

-

Sterile Filtration: Perform a final sterile filtration of the ADC solution through a 0.22 µm filter. Store the purified ADC at 2-8°C (short-term) or ≤ -20°C (long-term).

Characterization of the ZD06519-ADC

Thorough analytical characterization is a critical quality attribute (CQA) for any ADC, ensuring its safety, efficacy, and batch-to-batch consistency.[9]

Drug-to-Antibody Ratio (DAR) Determination by HIC

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on differences in their surface hydrophobicity.[10] Since the ZD06519 payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the antibody. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine conjugates). The weighted average DAR is calculated from the relative peak areas of the different species.[][10]

| Parameter | Typical Condition |

| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |

| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |

| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |

| Gradient | 0-100% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 280 nm |

| Calculation | Avg. DAR = Σ(% Peak Area_i * DAR_i) / Σ(% Peak Area_i) |

Aggregation Analysis by SEC

Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is the gold standard for quantifying high molecular weight species (aggregates) and low molecular weight fragments.[20] For a typical mAb of ~150 kDa, aggregates will elute earlier than the main monomer peak. A high level of aggregation is undesirable as it can impact efficacy and immunogenicity.

| Parameter | Typical Condition |

| Column | TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm |

| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 280 nm |

| Acceptance | Monomer peak should be ≥95% of total peak area. |

Structural Confirmation

-

Mass Spectrometry (MS): Intact mass analysis (e.g., via ESI-QTOF) can confirm the successful conjugation and determine the mass of the different drug-loaded species.

-

Reduced Mass Analysis: Reducing the ADC to separate light and heavy chains followed by MS analysis can confirm the location of the conjugation (i.e., on both chains for interchain cysteine conjugation).[10]

Visualizing the Mechanism of Action